molecular formula C21H12ClNO4 B4882349 N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide

N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide

Cat. No.: B4882349
M. Wt: 377.8 g/mol
InChI Key: INRNBWXGWDSWCF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide is a complex organic compound that features a chlorinated phenyl group, a hydroxy group, and an anthracene core

Properties

IUPAC Name

N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO4/c22-11-4-3-5-12(10-11)23-21(27)16-9-8-15-17(20(16)26)19(25)14-7-2-1-6-13(14)18(15)24/h1-10,26H,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRNBWXGWDSWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the anthracene core, followed by the introduction of the hydroxy and carboxamide groups. The chlorophenyl group is then attached through a substitution reaction. The reaction conditions often involve the use of organic solvents such as methanol or toluene, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the anthracene core can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)anthranilic acid
  • N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide is unique due to its specific combination of functional groups and its anthracene core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide
Reactant of Route 2
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N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide

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